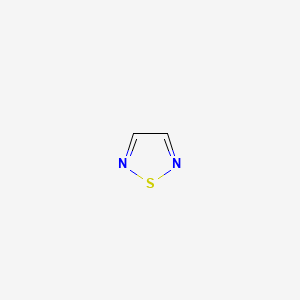

1,2,5-Thiadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S/c1-2-4-5-3-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKZGLPXCRRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182982 | |

| Record name | 1,2,5-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-39-1 | |

| Record name | 1,2,5-Thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 1,2,5-Thiadiazole Core: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a significant scaffold in modern chemistry.[1] Its derivatives have garnered substantial attention across various fields, including pharmaceuticals, agriculture, and materials science, owing to their diverse chemical and physical properties.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones associated with this compound compounds.

The Dawn of a Heterocycle: Discovery and Early Synthesis

The journey of the this compound ring began in the mid-20th century. The first fused this compound system, 2,1,3-benzothiadiazole, was prepared by Hinsberg in 1889.[4] However, it took over half a century for the parent monocyclic this compound to be synthesized.[4] The parent this compound is a colorless liquid characterized by a melting point of -50.1°C and a boiling point of 94°C.[4][5]

Early synthetic routes laid the groundwork for the vast library of derivatives that exist today. A general and widely adopted method involves the reaction of α-diamines with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), in an inert solvent.[6][7] For instance, the parent this compound can be synthesized from the reaction of ethylenediamine (B42938) with sulfur monochloride or dichloride.[5] This foundational chemistry opened the door for creating a wide array of substituted 1,2,5-thiadiazoles by simply varying the starting diamine.

A Privileged Structure in Medicinal Chemistry

The unique electronic properties and structural features of the this compound ring make it a "privileged structure" in drug discovery. Its derivatives have been investigated for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8]

A landmark achievement in the medicinal chemistry of this heterocycle is the development of Timolol (B1209231).[8] Timolol is a non-selective beta-adrenergic receptor antagonist and a cornerstone in the treatment of glaucoma and ocular hypertension.[9][10] Its introduction marked a significant advancement in ophthalmology and spurred further research into the therapeutic potential of this compound-containing compounds.[11]

Key Experimental Protocols

General Synthesis of 1,2,5-Thiadiazoles from α-Diamines

This protocol outlines a common laboratory-scale synthesis of a this compound derivative.

Objective: To synthesize a 3,4-disubstituted-1,2,5-thiadiazole from a corresponding 1,2-diamine.

Materials:

-

1,2-Diamine dihydrochloride (B599025) (e.g., ethylenediamine dihydrochloride)

-

Sulfur monochloride (S₂Cl₂)

-

Dimethylformamide (DMF)

-

Pentane

-

Deionized Water

Procedure:

-

In a flask equipped with a stirrer and a distillation apparatus, a mixture of the 1,2-diamine dihydrochloride and sulfur monochloride in dimethylformamide is prepared.[4][6]

-

The mixture is gradually heated with stirring. For the synthesis of the parent this compound from ethylenediamine dihydrochloride, the temperature is raised to 75-80°C.[4]

-

The reaction is typically allowed to proceed for several hours (e.g., 5 hours).[4]

-

After completion, the reaction mixture is cooled, and water is slowly added.[4]

-

The product is then isolated by distillation. The distillate, containing an azeotropic mixture of the this compound and water, is collected.[4]

-

The distillate is extracted with an organic solvent such as pentane.[4]

-

The organic extracts are combined, washed with water, dried, and the solvent is removed to yield the purified this compound derivative.[4]

Caption: A generalized experimental workflow for the synthesis of this compound compounds.

Signaling Pathways of Bioactive Derivatives: The Case of Timolol

Timolol's therapeutic effect in glaucoma stems from its ability to lower intraocular pressure (IOP).[12] It achieves this by acting as a non-selective antagonist at β1 and β2-adrenergic receptors.[9][13] In the eye, these receptors are located on the ciliary epithelium and are involved in the production of aqueous humor.[14] By blocking these receptors, Timolol reduces aqueous humor formation, leading to a decrease in IOP.[9][15]

Caption: The mechanism of action of Timolol in reducing intraocular pressure.

Quantitative Data of Key Compounds

The following tables provide a summary of important quantitative data for the parent this compound and the notable drug, Timolol.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| This compound | C₂H₂N₂S | 86.12[16] | -50.1[5] | ~0.4[16] |

| Timolol | C₁₃H₂₄N₄O₃S | 316.42[17] | 202-203[17] | 1.8[17] |

| Timolol Maleate | C₁₃H₂₄N₄O₃S · C₄H₄O₄ | 432.49[18] | 202 ± 0.5[18] | - |

Table 2: Pharmacological Data for Timolol

| Parameter | Description | Value |

| Receptor Target | Non-selective β-adrenergic antagonist | - |

| Kᵢ for β1 receptor | Inhibitory constant | 1.97 nM[19] |

| Kᵢ for β2 receptor | Inhibitory constant | 2.0 nM[19] |

| Onset of Action (Ophthalmic) | Time to initial effect | ~15-30 minutes[14] |

| Peak Effect (Ophthalmic) | Time to maximum IOP reduction | ~1-5 hours[14] |

References

- 1. isres.org [isres.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,5-Thiadiazoles in Medicinal Chemistry | Rowan [rowansci.com]

- 9. What is the mechanism of Timolol? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. Physicochemical properties and in vivo assessment of timolol-loaded poly(D,L-lactide-co-glycolide) films for long-term intraocular pressure lowering effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. What is the mechanism of Timclol Maleate? [synapse.patsnap.com]

- 14. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C2H2N2S | CID 559537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. apexbt.com [apexbt.com]

The Aromatic Soul of a Heterocycle: An In-depth Technical Guide to the Electronic Structure and Aromaticity of 1,2,5-Thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the electronic structure and aromaticity of 1,2,5-thiadiazole, a five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of sulfur and nitrogen atoms imparts a distinct aromatic character that influences its stability, reactivity, and potential as a pharmacophore. This guide delves into the experimental and theoretical underpinnings of its structure and aromatic nature, presenting key quantitative data, detailed methodologies, and visual representations to facilitate a deeper understanding for researchers and professionals in drug development.

Electronic Structure and Molecular Geometry

The electronic landscape of this compound is characterized by a planar, five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom.[1][2] This arrangement, with its delocalized π-electron system, is the foundation of its aromaticity. The parent this compound is a colorless, thermally stable liquid with a dipole moment of 1.56 D.[2]

Experimental and Theoretical Geometric Parameters

The precise geometry of this compound has been determined through gas-phase electron diffraction studies and corroborated by numerous theoretical calculations, primarily employing Density Functional Theory (DFT). The key bond lengths and angles are summarized in the table below. These structural parameters are crucial for understanding the extent of electron delocalization within the ring.

| Parameter | Experimental (Gas-Phase Electron Diffraction) | Theoretical (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| S-N | 1.632 | ~1.63 |

| N-C | 1.329 | ~1.33 |

| C-C | 1.413 | ~1.42 |

| Bond Angles (°) | ||

| N-S-N | 99.4 | ~99.5 |

| S-N-C | 106.5 | ~106.5 |

| N-C-C | 113.8 | ~113.8 |

Note: Theoretical values are approximate and can vary slightly based on the specific computational method and basis set used.

Molecular Orbital Analysis

The aromaticity of this compound arises from the cyclic delocalization of six π-electrons, conforming to Hückel's rule. The molecular orbitals (MOs) involved in this π-system are a combination of the p-orbitals from the carbon and nitrogen atoms and the d-orbitals of the sulfur atom. Understanding the energy levels and composition of these MOs is fundamental to comprehending its electronic behavior and reactivity.

Aromaticity of this compound

The aromatic character of this compound is a defining feature, contributing to its high thermal stability and influencing its chemical reactivity.[2] Various indices have been employed to quantify this aromaticity, providing a more nuanced understanding than a simple adherence to Hückel's rule.

Aromaticity Indices

Several computational and experimental metrics are used to assess aromaticity. These include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE). Theoretical studies suggest that this compound possesses a larger aromatic character than other five-membered heterocycles like pyrrole (B145914) and thiophene.[3]

| Aromaticity Index | Calculated Value | Interpretation |

| Bird's Aromaticity Index (IA) | 84 | Highly Aromatic (Benzene = 100) |

| NICS(0) (ppm) | - | Data not readily available in searches |

| NICS(1) (ppm) | - | Data not readily available in searches |

| HOMA | - | Data not readily available in searches |

| ASE (kcal/mol) | - | Data not readily available in searches |

While specific values for NICS, HOMA, and ASE for the parent this compound were not explicitly found in the conducted searches, theoretical studies consistently point towards a significant aromatic character.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the parent this compound involves the reaction of ethylenediamine (B42938) dihydrochloride (B599025) with sulfur monochloride in dimethylformamide (DMF).[4][5]

Materials:

-

Ethylenediamine dihydrochloride

-

Sulfur monochloride (S₂Cl₂)

-

Dimethylformamide (DMF)

-

Ice water

-

Ethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a flask equipped with a stirrer and a distillation side-arm with a condenser, a mixture of ethylenediamine dihydrochloride (0.2 mol) and sulfur monochloride (0.6 mol) in DMF (90 ml) is prepared.[4]

-

The mixture is gradually heated with stirring to 125 °C.[4]

-

The distillate, a mixture of this compound and sulfur monochloride, is collected.[4]

-

The distillate is quenched by pouring it into ice water.[4]

-

The resulting aqueous mixture is subjected to steam distillation.[4]

-

The steam distillate is extracted three times with ethyl ether.[4]

-

The combined ether extracts are dried over anhydrous magnesium sulfate.[4]

-

The dried ether solution is distilled at atmospheric pressure. The fraction that distills at 94 °C is collected as pure this compound.[4]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[6]

General Methodology:

-

A high-energy beam of electrons is generated in an electron gun and directed into a high-vacuum diffraction chamber.[6]

-

A gaseous sample of this compound is introduced into the chamber through a fine nozzle, perpendicular to the electron beam.[6]

-

The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.[6]

-

The diffraction pattern is recorded on a detector, such as a photographic plate or an electron imaging plate.[6]

-

The intensity of the scattered electrons as a function of the scattering angle is analyzed to determine the internuclear distances and bond angles of the molecule.

Computational Methodologies

Theoretical calculations, particularly DFT, are indispensable tools for investigating the electronic structure and aromaticity of molecules like this compound.

DFT Calculations for Geometry and Aromaticity

A typical computational workflow for analyzing the aromaticity of this compound using DFT is outlined below.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[7][8]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Aromaticity Index Calculation:

-

NICS: The Nucleus-Independent Chemical Shift is calculated by placing a "ghost" atom (Bq) at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., 1 Å for NICS(1)). Negative NICS values are indicative of aromaticity.

-

HOMA: The Harmonic Oscillator Model of Aromaticity is calculated from the optimized bond lengths. It compares the experimental or calculated bond lengths to optimal values for aromatic systems. A HOMA index close to 1 indicates high aromaticity.

-

ASE: The Aromatic Stabilization Energy can be calculated using various methods, such as the isomerization method, which compares the energy of the aromatic compound to a non-aromatic isomer.[9][10]

-

Conclusion and Implications for Drug Development

This compound possesses a significant degree of aromaticity, which underpins its stability and influences its reactivity. This inherent stability makes it an attractive scaffold in drug design, as it is less prone to metabolic degradation. The electron-withdrawing nature of the thiadiazole ring can also be exploited to modulate the physicochemical properties of drug candidates, such as their acidity, basicity, and lipophilicity. A thorough understanding of its electronic structure and aromaticity, as detailed in this guide, is crucial for the rational design and development of novel therapeutics incorporating this versatile heterocycle.

References

- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiadiazole-containing expanded heteroazaporphyrinoids: a gas-phase electron diffraction and computational structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update for Isomerization Stabilization Energies: The Fulvenization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic stabilization energies in excited states at the multiconfigurational level: assessment in archetypal organic rings - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,5-Thiadiazole Core: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole ring system, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from its aromatic character and the presence of heteroatoms, impart a diverse range of reactivities that make it a versatile scaffold for the design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the this compound core, including detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways.

Synthesis of the this compound Core

The construction of the this compound ring is most commonly achieved through the reaction of 1,2-diamines with sulfur-containing reagents.

Table 1: Selected Synthetic Protocols for this compound Derivatives

| Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |

| This compound | Ethane-1,2-diamine dihydrochloride (B599025) | Sulfur monochloride (S₂Cl₂), DMF, 75–80°C, 5 h | 50 | [1] |

| 3,4-Dicyano-1,2,5-thiadiazole | Diaminomaleonitrile | Thionyl chloride (SOCl₂), reflux, 2.5 h | 80 | [1] |

| 3,4-Dichloro-1,2,5-thiadiazole | Aminoacetonitrile bisulfate | Sulfur dichloride (SCl₂), Chlorine (Cl₂), DMF, 0–5°C to RT, 15 h | Not reported | [2] |

| 4-Substituted 1,2,5-thiadiazoles | 2-Aminoacetamides | Thionyl chloride (SOCl₂) or Sulfur monochloride (S₂Cl₂), DMF, 22–90°C | Moderate to Excellent | [3] |

Experimental Protocol: Synthesis of this compound[1]

To a solution of sulfur monochloride (194 mL, 2.4 mol) in DMF (380 mL) is added ethane-1,2-diamine dihydrochloride (53.2 g, 0.4 mol). The mixture is gradually heated to 75–80°C, resulting in a mildly exothermic reaction. After 5 hours, the mixture is cooled to 10°C, and water (300 mL) is slowly added. The mixture is then distilled until the vapor temperature reaches 100°C. The distillate, an azeotropic mixture of water and this compound, is extracted with pentane (B18724). The combined pentane extracts are washed with a small amount of water, dried, and distilled at atmospheric pressure through a short Vigreux column to afford this compound.

Diagram: General Synthesis of 1,2,5-Thiadiazoles

Caption: General synthetic route to the this compound core.

Reactivity of the this compound Core

The aromatic nature of the this compound ring governs its reactivity, rendering it relatively stable but also susceptible to a range of chemical transformations.

Electrophilic Substitution

The this compound ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, under specific conditions, reactions such as chloromethylation and bromination can be achieved.

Table 2: Electrophilic Substitution Reactions on the this compound Core

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Chloromethylation | This compound | Formaldehyde, HCl, Acetic Acid, reflux | 3,4-Bis(chloromethyl)-1,2,5-thiadiazole | Not reported | [1] |

| Bromination | Benzo[1,2-c:3,4-c']bis([1][4]thiadiazole) | Bromine, HBr, 80°C, 12 h | 4,5-Dibromobenzo[1,2-c:3,4-c']bis([1][4]thiadiazole) | 60 | [5] |

Experimental Protocol: Bromination of Benzo[1,2-c:3,4-c']bis([1][4][5]thiadiazole)[7]

To a solution of benzo[1,2-d:4,5-d′]bis([1][6]thiadiazole) (250 mg, 1.28 mmol) in HBr (10 mL), bromine (0.5 mL, 20 mmol) is added. The mixture is stirred at 80 °C for 12 hours. Upon completion, the reaction mixture is poured into ice (50 g), and the organic layer is extracted with EtOAc (3 × 35 mL). The combined organic extracts are dried over MgSO₄ and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: CH₂Cl₂) to yield the product.

Nucleophilic Substitution

Halogenated 1,2,5-thiadiazoles are valuable precursors for the synthesis of a wide array of derivatives through nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atoms of 3,4-dichloro-1,2,5-thiadiazole, for instance, are readily displaced by various nucleophiles.

Table 3: Nucleophilic Substitution of 3,4-Dichloro-1,2,5-thiadiazole

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Ammonia | 3,4-Diamino-1,2,5-thiadiazole | Liquid NH₃, -40°C | High | [7] |

| Morpholine | 4-Morpholino-3-chloro-1,2,5-thiadiazole | MeCN, RT, 3 h | Good | [4] |

| Thiols | 3,4-Bis(alkylthio)-1,2,5-thiadiazoles | Base | - | [4] |

Experimental Protocol: General Procedure for SNAr of a Tosylated Imidazo[1,2-d][1][4][10]thiadiazole Derivative[11]

3-(4-Methylbenzenesulfonyl)imidazo[1,2-d][1][8]thiadiazole (1.0 eq.) is dissolved in DMF (10 mL for 1.0 g) under an argon atmosphere. Triethylamine (2.0 eq.) and the corresponding amine (4.0 eq.) are added. The reaction is stirred at room temperature for 4 hours and then quenched by the addition of water. The mixture is extracted three times with ethyl acetate (B1210297) (3 × 15 mL), and the combined organic phases are dried over MgSO₄ and filtered. After concentration under reduced pressure, the residue is purified by flash chromatography on silica gel.

Diagram: Nucleophilic Aromatic Substitution

Caption: Stepwise nucleophilic substitution on the thiadiazole core.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are powerful tools for the C-C bond formation on the this compound core, enabling the synthesis of complex aryl- and vinyl-substituted derivatives.

Oxidation

The sulfur atom in the this compound ring can be readily oxidized to form non-aromatic 1-oxides and 1,1-dioxides. This transformation significantly alters the electronic properties and reactivity of the ring system.

Experimental Protocol: Oxidation of 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one to a this compound 1,1-Dioxide Derivative[12]

To a stirred solution of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one (20.0 mg, 0.075 mmol) in DCM (5 mL) at approximately 20°C, one portion of m-CPBA (2 equiv.) is added. After 30 minutes, if starting material remains (monitored by ¹H NMR), a further portion of m-CPBA (2 equiv.) is introduced, leading to complete consumption of the starting material within another 30 minutes. The reaction mixture is then transferred to a separation funnel, the organic layer is separated, and the aqueous layer is extracted with DCM (3 × 5 mL).

Diagram: Oxidation of the this compound Core

Caption: Stepwise oxidation of the thiadiazole sulfur atom.

Ring-Opening Reactions

The this compound ring can undergo cleavage under both reductive and nucleophilic conditions. Reductive cleavage, often with reagents like sodium borohydride, yields 1,2-diamines. Nucleophilic attack at the sulfur atom, particularly by organometallic reagents such as Grignard reagents, also leads to ring opening.

Cycloaddition Reactions

While the aromatic this compound core is generally a reluctant participant in Diels-Alder reactions, its derivatives and related systems can undergo cycloadditions. For instance, 1,2,6-thiadiazines can be converted to this compound 1-oxides via a [3+2] cycloaddition with singlet oxygen.[6] The inverse-electron-demand Diels-Alder (iEDDA) reaction is a potential avenue for the cycloaddition of electron-poor 1,2,5-thiadiazoles with electron-rich dienophiles, although specific examples with the parent ring are not prevalent in the literature.[9][10]

Spectroscopic Properties

Table 4: Selected Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| This compound | 8.61 | 151.6 | - | [1] |

| 3-Chloro-4-(4-nitrophenyl)-1,2,5-thiadiazole | - | 113.4, 114.4, 118.0, 127.6, 128.2, 129.0, 130.7, 132.3, 150.0, 161.1, 166.8 | - | [11] |

| This compound-3,4-diol, 1,1-dioxide, disodium (B8443419) salt, dihydrate | - | - | S=O stretching | [1][12] |

| Various 1,3,4-Thiadiazole Derivatives | Aromatic: 6.49-8.18 | Aromatic: 108-171, C=N: ~160-169 | Ar-H: ~3070, N-H: ~3132-3386, C=O: ~1700-1720, N=N: ~1504-1541 | [4][8] |

Role in Drug Development: Signaling Pathways

The this compound core is a key structural motif in several approved drugs. Understanding their mechanism of action involves elucidating their interaction with specific signaling pathways.

Tizanidine: α₂-Adrenergic Agonism

Tizanidine, a muscle relaxant, functions as a central α₂-adrenergic agonist. Its primary site of action is the spinal cord, where it enhances presynaptic inhibition of motor neurons.

Diagram: Tizanidine Signaling Pathway

Caption: Tizanidine's mechanism of action via α₂-adrenergic receptor signaling.

Timolol: β-Adrenergic Antagonism

Timolol is a non-selective β-adrenergic antagonist used in the treatment of glaucoma. It reduces intraocular pressure by decreasing the production of aqueous humor.

Diagram: Timolol Signaling Pathway in the Eye

Caption: Timolol's mechanism for reducing intraocular pressure.

This guide provides a foundational understanding of the reactivity of the this compound core. The versatility of this scaffold, coupled with a growing understanding of its chemical transformations, ensures its continued importance in the development of new molecules with tailored properties for a wide range of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A high-resolution infrared study of five bands of this compound in the range 750–1250 cm−1, together with ab initio and DFT studies (2005) | Flemming Hegelund | 18 Citations [scispace.com]

- 7. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]

- 10. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1,2,5-Thiadiazole and Its Isomers for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 1,2,5-thiadiazole and its key isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole (B1197879). Thiadiazoles are a critical class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document details their synthesis, physicochemical properties, and established applications, with a particular focus on their relevance to drug discovery and development. The guide includes structured tables of quantitative data, detailed experimental protocols for the synthesis of key derivatives, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Thiadiazoles

Thiadiazoles are aromatic five-membered heterocycles containing one sulfur atom and two nitrogen atoms. The relative positions of these heteroatoms give rise to four possible isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, this compound, and 1,3,4-thiadiazole.[1] Each isomer possesses a unique electronic distribution and chemical reactivity, leading to a wide array of derivatives with distinct biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties.[2] The thiadiazole scaffold is a bioisostere for other key heterocycles, such as pyrimidines and oxadiazoles, allowing it to interact with a variety of biological targets.[3] This guide will focus on the synthesis, properties, and applications of this compound and its isomers, providing a foundational resource for their application in research and development.

Physicochemical and Spectroscopic Properties

The physicochemical properties of thiadiazoles are influenced by the arrangement of the sulfur and nitrogen atoms within the aromatic ring. This section summarizes key quantitative data for the parent this compound and its isomers.

Structural and Physical Properties

The planarity and aromaticity of the thiadiazole ring are key features contributing to the stability of these compounds. The parent this compound is a colorless, thermally stable liquid with a high degree of aromaticity.[4]

| Property | This compound | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole |

| Molecular Formula | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S |

| Molar Mass | 86.11 g/mol | 86.12 g/mol [5] | 86.11 g/mol |

| Melting Point | -50.1 °C[4] | - | - |

| Boiling Point | 94 °C[4] | 157 °C[6] | - |

| Density | 1.268 g/mL[4] | - | - |

| Dipole Moment | 1.56 D[4] | - | - |

| pKa | -4.90[4] | - | - |

Table 1: Physical Properties of Parent Thiadiazoles.

Bond Lengths and Angles

The precise geometry of the thiadiazole ring has been determined through techniques such as microwave spectroscopy.

| Parameter | This compound | 1,3,4-Thiadiazole |

| Bond Lengths (Å) | ||

| C-C | 1.421 | - |

| C=N | 1.300 | - |

| N-S | - | - |

| C-S | - | 1.721 |

| N-N | - | 1.371 |

| C-H | 1.076 | - |

| Bond Angles (°) | ||

| ∠N-S-N | - | 86.4 |

| ∠S-N-C | - | 114.3 |

| ∠N-C-C | 108° 59' | - |

| ∠N-C-S | - | 112.5 |

| ∠C-N-N | - | 112.5 |

Table 2: Selected Bond Lengths and Angles for Parent Thiadiazoles.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of thiadiazole derivatives. Below is a summary of typical spectroscopic data for different thiadiazole isomers.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| This compound | The parent compound has no hydrogen atoms directly on the ring. | Ring carbons typically appear in the range of 130-160 ppm.[7] | - |

| 1,2,3-Thiadiazole | Aromatic protons are observed in the downfield region. | Ring carbons are also found in the aromatic region. | - |

| 1,2,4-Thiadiazole | Aromatic protons are observed. | Ring carbons are observed in the aromatic region. | - |

| 1,3,4-Thiadiazole Derivatives | Aromatic protons typically resonate between 7.23 and 8.27 ppm. Protons of substituents will vary.[8] | The two ring carbons (C2 and C5) appear at approximately 159-169 ppm and 163-169 ppm, respectively.[8][9] | N-H stretching: 3167-3262, C=N stretching: 1575-1183, C-S stretching: ~700.[9] |

Table 3: General Spectroscopic Data for Thiadiazole Isomers and Derivatives. Note that specific shifts and bands are highly dependent on the substituents attached to the thiadiazole ring.

Synthesis of Thiadiazoles and Their Derivatives

A variety of synthetic routes have been developed for the preparation of thiadiazole isomers. The choice of method depends on the desired isomer and substitution pattern.

Synthesis of this compound

A common and effective method for the synthesis of the parent this compound involves the reaction of ethylenediamine (B42938) with sulfur monochloride.[4][10]

Experimental Protocol: Synthesis of this compound [10]

-

Materials: Ethylenediamine dihydrochloride (B599025), sulfur monochloride, dimethylformamide (DMF).

-

Procedure:

-

In a flask equipped with a stirrer, distillation side-arm, and condenser, a mixture of 26.6 g (0.2 mol) of ethylenediamine dihydrochloride and 48.6 mL (0.6 mol) of sulfur monochloride in 90 mL of dimethylformamide is prepared.

-

The mixture is gradually heated with stirring to 125 °C.

-

The distillate, a mixture of this compound and sulfur monochloride, is collected.

-

The distillate is quenched into ice water.

-

The resulting aqueous mixture is subjected to steam distillation.

-

The distillate from the steam distillation is extracted three times with 50 mL portions of diethyl ether.

-

The combined ether extracts are dried over magnesium sulfate (B86663) and then distilled at atmospheric pressure to yield pure this compound.

-

Synthesis of 1,2,3-Thiadiazoles via the Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and efficient method for synthesizing 1,2,3-thiadiazoles from hydrazone derivatives using thionyl chloride.[11]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

-

Step 1: Synthesis of Acetophenone (B1666503) Semicarbazone

-

Materials: Acetophenone, semicarbazide (B1199961) hydrochloride, sodium acetate (B1210297), ethanol (B145695).

-

Procedure: A mixture of semicarbazide hydrochloride and sodium acetate is prepared in aqueous ethanol. To this, a solution of acetophenone in ethanol is added. The mixture is refluxed for 1-2 hours. After completion, the reaction mixture is cooled in an ice bath to induce precipitation. The solid product is filtered, washed with cold water, and dried under vacuum to yield acetophenone semicarbazone.

-

-

Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole

-

Materials: Acetophenone semicarbazone, thionyl chloride (SOCl₂), dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

In a fume hood, acetophenone semicarbazone (1.77 g, 10 mmol) is suspended in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The suspension is cooled in an ice bath.

-

Thionyl chloride (1.4 mL, 19 mmol) is added slowly to the cooled suspension with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench excess thionyl chloride.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

-

-

Synthesis of 1,2,4-Thiadiazoles

A common route to 3,5-disubstituted-1,2,4-thiadiazoles involves the oxidative dimerization of thioamides. An alternative is the iodine-mediated oxidative N-S bond formation.[12]

Experimental Protocol: Synthesis of 3,5-Diamino-1,2,4-thiadiazole Derivatives (General Procedure) [12]

-

Materials: Appropriate guanyl thiourea (B124793) substrate, molecular iodine (I₂), dichloromethane (CH₂Cl₂), saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate.

-

Procedure:

-

To a solution of the guanyl thiourea (0.5 mmol) in CH₂Cl₂ (5 mL) is added I₂ (1.2 equiv).

-

The reaction mixture is stirred at room temperature for the time specified for the particular substrate (typically short).

-

Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous Na₂S₂O₃.

-

The mixture is extracted with CH₂Cl₂.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 3,5-diamino-1,2,4-thiadiazole derivative.

-

Synthesis of 1,3,4-Thiadiazoles

2,5-Disubstituted-1,3,4-thiadiazoles are frequently synthesized from thiosemicarbazide (B42300) and carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride.[13]

Experimental Protocol: General Procedure for Synthesis of 2-(Arylamino)-5-aryl-1,3,4-thiadiazole Derivatives [13]

-

Materials: Phenylthiosemicarbazide, appropriate methoxy (B1213986) cinnamic acid derivative, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Equimolar amounts of the phenylthiosemicarbazide and the methoxy cinnamic acid derivative are mixed.

-

3 mmol of phosphorus oxychloride is added dropwise to the mixture.

-

The mixture is refluxed for 2 hours.

-

After cooling to room temperature, ice is added to the mixture.

-

The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the desired 1,3,4-thiadiazole derivative.

-

Applications in Drug Discovery and Development

Thiadiazole derivatives have shown a broad spectrum of pharmacological activities, making them privileged scaffolds in medicinal chemistry.

This compound in Approved Drugs

The this compound core is present in several commercially successful drugs, demonstrating its clinical significance.

-

Timolol (B1209231): A non-selective beta-adrenergic receptor blocker used topically to treat glaucoma and ocular hypertension.[14] Its primary mechanism of action is the reduction of aqueous humor production in the eye.[6]

-

Tizanidine (B1208945): A centrally acting α₂-adrenergic agonist used as a muscle relaxant to treat spasticity.[15] It acts by increasing presynaptic inhibition of motor neurons in the spinal cord.[16]

Signaling Pathways of Tizanidine and Timolol

The mechanisms of action of tizanidine and timolol involve well-characterized signaling pathways.

Figure 1: Signaling Pathway of Tizanidine.

Figure 2: Signaling Pathway of Timolol.

Preclinical Evaluation: Antimicrobial Susceptibility Testing

A common application for novel thiadiazole derivatives is in the field of antimicrobial research. A standard workflow for assessing the antimicrobial activity of new compounds is outlined below.

Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [14]

This workflow is a standard method for determining the minimum inhibitory concentration (MIC) of a novel antimicrobial compound.

Figure 3: Experimental Workflow for MIC Determination.

Conclusion

The this compound scaffold and its isomers represent a versatile and highly valuable class of heterocyclic compounds in the field of drug discovery and development. Their diverse and tunable chemical and physical properties have led to the successful development of marketed drugs and a plethora of derivatives with a wide range of biological activities. This guide has provided a comprehensive overview of the synthesis, structural properties, and applications of these important heterocycles, along with detailed experimental protocols and visual representations of key biological and experimental processes. It is anticipated that the continued exploration of the chemical space around the thiadiazole nucleus will lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. 1,2,3-Thiadiazole | C2H2N2S | CID 67518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 7. This compound 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 1,2,5-Thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Thiadiazole is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions. Its derivatives have shown a wide range of biological activities, leading to the development of important drugs such as the muscle relaxant Tizanidine and the beta-blocker Timolol.[1] This technical guide provides a comprehensive overview of the key physical and chemical properties of the parent this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative example of its role in a biological signaling pathway.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical syntheses and biological assays.

| Property | Value | Citation(s) |

| Molecular Formula | C₂H₂N₂S | [2] |

| Molecular Weight | 86.12 g/mol | [2] |

| Appearance | Colorless, odorless liquid | [2] |

| Melting Point | -50.1 °C | [2][3] |

| Boiling Point | 94 °C | [2][3] |

| Density | 1.268 g/mL | [2] |

| Solubility | Soluble in water, carbon tetrachloride, and chloroform | [2] |

| pKa (of conjugate acid) | -4.90 | [2] |

| Dipole Moment | 1.56 D | [2] |

| UV Absorption (λmax) | 253 nm (in Methanol) | [3] |

| ¹H NMR (CDCl₃) | δ 8.61 (s, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ 151.6 (s) | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the parent this compound involves the reaction of ethylenediamine (B42938) with sulfur monochloride.[2]

Materials:

-

Ethylenediamine dihydrochloride (B599025)

-

Sulfur monochloride (S₂Cl₂)

-

Dimethylformamide (DMF)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Water (H₂O)

Equipment:

-

Round-bottom flask with a distillation side-arm and condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a distillation side-arm and condenser, a mixture of ethylenediamine dihydrochloride and sulfur monochloride in dimethylformamide is prepared.

-

The mixture is gradually heated with stirring to a temperature of 75-80 °C. The reaction is mildly exothermic.

-

After heating for 5 hours, the reaction mixture is cooled to 10 °C.

-

Water is slowly added to the cooled mixture.

-

The mixture is then distilled until the vapor temperature reaches 100 °C. The distillate, which is an azeotropic mixture of water and this compound, is collected.

-

The distillate is extracted with pentane using a separatory funnel.

-

The combined pentane extracts are washed with a small amount of water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The pentane is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is purified by distillation at atmospheric pressure through a short Vigreux column.[3]

Characterization Protocols

The melting point of this compound is determined using a Kofler hot-stage apparatus or a similar melting point apparatus.[4]

-

A small amount of the purified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point range.

-

For an accurate measurement, the heating rate is slowed to approximately 2 °C/min near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For pure this compound, this range is expected to be narrow around -50.1 °C.[2][3]

The boiling point is determined using a micro boiling point apparatus or by distillation.[5]

-

A small amount of the liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

The temperature is raised until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For this compound, this is expected to be 94 °C at atmospheric pressure.[2][3]

The density of liquid this compound can be determined using a pycnometer or a density meter.

-

The mass of a clean, dry pycnometer of a known volume is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

The solubility of this compound in various solvents is determined by simple mixing.

-

To a test tube containing a small, measured amount of this compound, a measured volume of the solvent (e.g., water, carbon tetrachloride, chloroform) is added.

-

The mixture is agitated vigorously.

-

A visual inspection is made to determine if the this compound has dissolved to form a homogeneous solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. The protons of the this compound ring are expected to appear as a singlet at approximately δ 8.61 ppm.[3]

-

¹³C NMR: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on an NMR spectrometer. The two equivalent carbon atoms of the this compound ring are expected to show a single resonance at approximately δ 151.6 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For the liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The gas-phase IR spectrum can also be recorded.[6] Key vibrational bands characteristic of the this compound ring would be observed.

Role in Drug Development: Tizanidine Signaling Pathway

Tizanidine, a derivative of this compound, is a centrally acting α₂-adrenergic agonist used as a muscle relaxant.[7] Recent studies have elucidated its anti-nociceptive effects in neuropathic pain, which are mediated through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway.

This pathway illustrates that Tizanidine, by activating α₂-adrenergic receptors, leads to the inhibition of TLR4. This, in turn, suppresses the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. The resulting decrease in the production of cytokines like IL-1β, IL-6, and TNF-α contributes to the alleviation of neuropathic pain.

Conclusion

This compound is a heterocycle of profound importance in contemporary chemical and pharmaceutical sciences. Its distinct physical and chemical properties, coupled with its synthetic accessibility, have made it a valuable scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its core characteristics, practical methodologies for its synthesis and analysis, and a glimpse into its biological significance through the mechanism of action of Tizanidine. A thorough understanding of these fundamental aspects is essential for researchers and scientists aiming to harness the full potential of the this compound core in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. A high-resolution infrared study of five bands of this compound in the range 750–1250 cm−1, together with ab initio and DFT studies (2005) | Flemming Hegelund | 18 Citations [scispace.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

A Comprehensive Technical Guide to the Nomenclature of Substituted 1,2,5-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the systematic nomenclature of substituted 1,2,5-thiadiazole derivatives, in accordance with the standards set by the International Union of Pure and Applied Chemistry (IUPAC). A thorough understanding of this nomenclature is crucial for the unambiguous identification and communication of these heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

The this compound Ring System: Core Structure and Numbering

The foundational structure is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The naming and numbering of this ring system follow the Hantzsch-Widman nomenclature for heterocyclic compounds.

According to IUPAC rules, the numbering of the this compound ring commences at the sulfur atom, which is assigned position 1. The numbering then proceeds around the ring to give the nitrogen atoms the lowest possible locants, which in this case are positions 2 and 5.

Nomenclature of Substituted this compound Derivatives

The naming of substituted 1,2,5-thiadiazoles follows the principles of substitutive nomenclature. The substituents are listed as prefixes to the parent name "this compound," with their positions indicated by the locants determined in the previous section.

Priority of Substituents

When multiple substituents are present, their order in the name is determined by alphabetical order. However, if a principal functional group is present, it is cited as a suffix, and the numbering of the ring is assigned to give this principal group the lowest possible locant. The IUPAC order of priority for common functional groups is as follows:

-

Carboxylic acids (-COOH)

-

Sulfonic acids (-SO₃H)

-

Esters (-COOR)

-

Acid halides (-COX)

-

Amides (-CONH₂)

-

Nitriles (-CN)

-

Aldehydes (-CHO)

-

Ketones (-COR)

-

Alcohols (-OH)

-

Thiols (-SH)

-

Amines (-NH₂)

-

Alkenes and Alkynes

-

Ethers (-OR)

-

Halides (-F, -Cl, -Br, -I)

-

Nitro (-NO₂)

-

Alkyl groups (-R)

Examples of Nomenclature

-

3-Chloro-1,2,5-thiadiazole: A chlorine atom is substituted at position 3.

-

3,4-Dinitro-1,2,5-thiadiazole: Two nitro groups are present at positions 3 and 4.

-

This compound-3-carboxylic acid: A carboxylic acid group, the principal functional group, is at position 3.

-

4-Amino-1,2,5-thiadiazole-3-carbonitrile: An amino group and a nitrile group are present. The nitrile group has higher priority and is part of the principal chain, while the amino group is cited as a prefix.

Fused Ring Systems: Benzo[c][1][2][3]thiadiazole

When a this compound ring is fused to a benzene (B151609) ring, the resulting system is named benzo[c][1][2][3]thiadiazole. It is also commonly known as 2,1,3-benzothiadiazole (B189464).[4][5] The numbering of the fused system follows the established rules for fused heterocyclic systems, which gives the heteroatoms the lowest possible locants.

Substituents on the benzene ring are numbered according to this system. For example, bromination of 2,1,3-benzothiadiazole commonly yields 4,7-dibromo-2,1,3-benzothiadiazole.[4]

Nomenclature of Oxidized Derivatives

The sulfur atom in the this compound ring can be oxidized to form S-oxides and S,S-dioxides. These are named by adding "-1-oxide" or "-1,1-dioxide" to the name of the parent compound.

-

This compound-1-oxide: The sulfur atom is oxidized once.

-

This compound-1,1-dioxide: The sulfur atom is oxidized twice.

Substituents are named as prefixes in the usual manner. For example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical data for the parent this compound and some of its derivatives to facilitate comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound | C₂H₂N₂S | 86.11 | -50.1[6] | 94[6] | -4.9[6] |

| 3-Chloro-1,2,5-thiadiazole | C₂HClN₂S | 120.56 | - | 123-124[7] | - |

| 3,4-Dichloro-1,2,5-thiadiazole (B139948) | C₂Cl₂N₂S | 155.00 | - | 152 | - |

| 2,1,3-Benzothiadiazole | C₆H₄N₂S | 136.17 | 42-44 | 206 | - |

| 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)bis(N,N-diphenylaniline) | C₄₂H₃₀N₄S | 622.79 | 228-234[8] | - | - |

| 1,2,5-Thiadiazolidine 1,1-dioxide | C₂H₆N₂O₂S | 122.15 | 171-172[9] | - | - |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound derivatives. Below are examples of experimental protocols for the synthesis of specific compounds.

Synthesis of 3-Chloro-4-fluoro-1,2,5-thiadiazole[11]

Workflow:

Procedure:

-

A mixture of 3,4-dichloro-1,2,5-thiadiazole (10 g, 64.5 mmol) and anhydrous potassium fluoride (B91410) (4.5 g, 77.6 mmol) is suspended in 20 ml of sulfolane.

-

The mixture is refluxed overnight using an oil bath temperature of 180 °C.

-

Volatiles are then removed by distillation with vigorous stirring at an oil bath temperature of 200 °C.

-

The crude product is purified by distillation using a short Vigreux column to yield pure 3-chloro-4-fluoro-1,2,5-thiadiazole.

Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole[12]

Procedure:

-

Morpholine (6.75 g, 77.4 mmol) is added to a 100-mL three-necked flask equipped with a reflux condenser.

-

The flask is heated to 110 °C, and 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) is added dropwise over 20 minutes.

-

The reaction temperature is maintained at 110 °C with stirring for 2 hours after the addition is complete.

-

The reaction mixture is then cooled to 0 °C in an ice bath.

-

Water (30 mL) is added, and the mixture is acidified with concentrated hydrochloric acid.

-

The mixture is stirred at 0 °C until a precipitate forms.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude orange solid is recrystallized from methanol (B129727) and dried under high vacuum to yield 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (3.5 g, 87.9% yield).

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of this compound derivatives.

¹³C NMR: Carbon signals for the this compound ring typically appear in the range of 130–160 ppm. For this compound 1,1-dioxides, these signals shift downfield to the 150–170 ppm range.[10]

IR Spectroscopy: For this compound 1,1-dioxides, characteristic IR bands include two C=N stretching vibrations in the 1600–1550 cm⁻¹ range and two S=O stretches at 1350–1280 and 1170–1100 cm⁻¹.[10]

This guide provides a foundational understanding of the nomenclature and key characteristics of substituted this compound derivatives, intended to support the research and development endeavors of professionals in the chemical and pharmaceutical sciences.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. unacademy.com [unacademy.com]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 5. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 7. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. 1,2,5-Thiadiazolidine 1,1-Dioxide|CAS 5823-51-8 [benchchem.com]

- 10. This compound 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Computational Stability of 1,2,5-Thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole core is a key pharmacophore in a variety of therapeutic agents, making a thorough understanding of its intrinsic stability paramount for the design and development of novel, robust drug candidates. This technical guide provides an in-depth analysis of the preliminary computational studies investigating the stability of the this compound ring. We will explore its aromaticity, delve into the energetic landscape of its covalent bonds, and map out its predicted behavior under thermal stress. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies are provided for key computational experiments.

The Inherent Stability of the this compound Ring: A Look at Aromaticity and Electronic Structure

The notable thermal and chemical stability of this compound is largely attributed to its aromatic character.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying this property. Theoretical studies suggest that this compound possesses a higher degree of aromaticity than other five-membered heterocyclic rings like pyrrole (B145914) or thiophene.[1] A key indicator of a molecule's stability and reactivity is its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger gap generally implies greater stability and lower chemical reactivity.

Table 1: Calculated HOMO-LUMO Energies and Gaps for Substituted 1,3,4-Thiadiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,3,4-thiadiazole-2,5-diamine | - | - | -0.991 |

| 1,3,4-thiadiazol-2-amine | - | - | -4.650 |

| 5-methyl-1,3,4-thiadiazol-2-amine | - | - | -4.116 |

| 2,5-dimethyl-1,3,4-thiadiazole | - | - | -5.251 |

| 2-methyl-1,3,4-thiadiazole | - | - | -5.662 |

Data sourced from a DFT study at the B3LYP/6-31G level of theory. Note: The HOMO and LUMO energy values for the individual compounds were not explicitly provided in the source material, only the resulting energy gap.*

Bond Strength and Dissociation: A Quantitative Look at Covalent Stability

The resilience of the this compound ring is fundamentally determined by the strength of its constituent covalent bonds. Bond Dissociation Energy (BDE) is a critical metric in this regard, quantifying the energy required to homolytically cleave a specific bond. While a comprehensive, computationally-derived BDE dataset for the parent this compound is not available in the reviewed literature, we can infer general trends from related studies on heterocyclic systems. The primary bonds of interest are the C-N, N-S, and C-C bonds within the ring.

Future computational work should focus on calculating these BDEs for the parent this compound using established methods to provide a more complete picture of its stability.

Thermal Decomposition Pathways: Predicting Stability Under Stress

Understanding the thermal degradation pathways of a drug molecule is crucial for assessing its shelf-life and stability under various conditions. Computational chemistry offers a powerful tool to predict these pathways and the associated activation energies, providing insights that can be difficult to obtain experimentally.

While a specific, computationally elucidated thermolysis pathway for the parent this compound is not detailed in the available literature, studies on related heterocyclic compounds suggest that ring-opening reactions are a primary decomposition route. For this compound 1,1-dioxides, thermal decomposition can lead to the liberation of SO2 and the formation of two nitrile groups.[2]

A proposed general pathway for the thermal decomposition of this compound would likely involve an initial, rate-determining ring-opening step, followed by subsequent fragmentation. The energy barrier for this initial step is a key indicator of the molecule's thermal stability.

Experimental and Computational Protocols

The insights presented in this guide are derived from computational studies, primarily employing Density Functional Theory (DFT). The following outlines a typical protocol for such investigations.

Geometry Optimization and Vibrational Frequency Analysis

-

Methodology: The molecular geometry of this compound is optimized to a local minimum on the potential energy surface. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[3][4]

-

Verification: A vibrational frequency analysis is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Bond Dissociation Energy (BDE) Calculation

-

Methodology: The BDE of a specific bond (e.g., C-N) is calculated by taking the difference in the total electronic energies of the optimized radical fragments and the parent molecule.

-

Equation: BDE(A-B) = E(A•) + E(B•) - E(A-B), where E(A•) and E(B•) are the energies of the radical fragments and E(A-B) is the energy of the parent molecule.

Transition State Searching for Thermal Decomposition

-

Methodology: To investigate a reaction pathway, such as ring opening, a transition state search is performed. This involves identifying the saddle point on the potential energy surface that connects the reactant (this compound) and the initial product (a ring-opened intermediate).

-

Verification: The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Activation Energy: The activation energy for the reaction is then calculated as the difference in energy between the transition state and the reactant.

Visualizing Computational Workflows and Molecular Logic

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: A typical workflow for the computational analysis of molecular stability.

Caption: A generalized proposed thermal decomposition pathway for this compound.

Conclusion and Future Directions

Preliminary computational studies strongly support the inherent stability of the this compound ring, primarily due to its aromatic character. While a comprehensive quantitative dataset for the parent molecule is still emerging, the methodologies outlined in this guide provide a robust framework for future investigations.

For drug development professionals, a deeper, data-driven understanding of the stability of the this compound core and its derivatives is essential. Future computational work should prioritize:

-

Comprehensive BDE Calculations: A complete set of bond dissociation energies for the parent this compound and key derivatives.

-

Detailed Thermolysis Pathways: Elucidation of the specific thermal decomposition pathways and associated activation energies for the parent ring and substituted analogues.

-

Solvent Effects: Investigation of how different solvent environments impact the stability and reactivity of the this compound core.

By addressing these areas, computational chemistry can continue to provide invaluable insights to guide the rational design of more stable and effective this compound-based therapeutics.

References

Solubility Profile of 1,2,5-Thiadiazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known solubility characteristics of 1,2,5-Thiadiazole in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive, step-by-step experimental protocol for determining the thermodynamic solubility using the widely accepted isothermal saturation method followed by gravimetric analysis. This guide is intended to equip researchers with the necessary information to generate precise and reliable solubility data for this compound in their laboratories.

Introduction to this compound

This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. It is a colorless, odorless liquid with a boiling point of 94°C and is known for its thermal stability and aromatic character[1]. The this compound ring is a structural motif found in various pharmacologically active compounds and functional materials, making the understanding of its physicochemical properties, such as solubility, crucial for applications in drug discovery, formulation development, and materials science.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature, some qualitative information is available. The parent this compound is known to be soluble in water, carbon tetrachloride, and chloroform[1]. Furthermore, its use in spectroscopic analysis in methanol (B129727) suggests at least partial solubility in this solvent[2]. For related compounds, anhydrous acetonitrile (B52724) and absolute ethanol (B145695) have been noted as preferred solvents in synthesis, which may indicate the solubility of this compound in these media as well[2].

Table 1: Summary of Qualitative Solubility of this compound

| Solvent | Solvent Class | Solubility | Reference |

| Water | Protic | Soluble | [1] |

| Carbon Tetrachloride | Halogenated | Soluble | [1] |

| Chloroform | Halogenated | Soluble | [1] |

| Methanol | Protic, Alcohol | Soluble (Implied) | [2] |

| Acetonitrile | Polar Aprotic | Potentially Soluble | [2] |

| Ethanol | Protic, Alcohol | Potentially Soluble | [2] |

Note: The solubility in methanol, acetonitrile, and ethanol is inferred from its use as a solvent in related studies and may not represent high solubility.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound. The recommended procedure is the isothermal saturation method (also known as the shake-flask method), followed by gravimetric analysis for concentration determination. This method is considered the gold standard for its reliability and accuracy[3].

Principle

An excess amount of this compound is added to the solvent of interest and agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of this compound in the clear supernatant is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or watch glass

-

Drying oven

Isothermal Saturation (Shake-Flask) Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements yield the same concentration[4].

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no solid particles are transferred, immediately pass the solution through a chemically resistant syringe filter into a clean, pre-weighed container.

Gravimetric Analysis for Concentration Determination

-

Initial Weighing: Accurately weigh a clean, dry evaporating dish (W_dish).

-

Sample Transfer: Transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Weighing of Solution: Immediately weigh the evaporating dish containing the solution (W_dish+solution) to determine the mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The oven temperature should be below the boiling point of this compound (94°C).

-

Drying to Constant Weight: Continue drying the residue in the oven until a constant weight is achieved. This is confirmed by cooling the dish in a desiccator and weighing it, then repeating the drying and weighing cycles until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg)[4][5]. Record the final constant weight (W_dish+solute).

-

Calculations:

-

Mass of solute = W_dish+solute - W_dish

-

Mass of solvent = (W_dish+solution - W_dish) - (W_dish+solute - W_dish)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the existing literature provides a basic qualitative understanding of the solubility of this compound, there is a clear need for comprehensive quantitative data in a variety of common organic solvents. The experimental protocol detailed in this guide, utilizing the isothermal saturation method and gravimetric analysis, offers a robust and reliable framework for researchers to generate this critical data. The availability of accurate solubility profiles will be invaluable for the advancement of research and development involving this important heterocyclic compound.

References

Synthesis of the Parent 1,2,5-Thiadiazole Heterocycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis of the parent 1,2,5-thiadiazole heterocycle. This valuable scaffold is a constituent of numerous pharmacologically active compounds and advanced materials. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its practical application in research and development.

Introduction